atrial natriuretic factor 270
Description
Overview of Natriuretic Peptide System and Endogenous Atrial Natriuretic Factor (ANF)
The natriuretic peptide system is a critical endocrine and paracrine pathway that regulates blood volume, blood pressure, and cardiovascular homeostasis. cvphysiology.comnih.gov This system is composed of several structurally related peptide hormones, including Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP). nih.govwikipedia.org
Endogenous Atrial Natriuretic Factor (ANF), also known as ANP, is a 28-amino acid peptide hormone primarily synthesized and stored by cardiac muscle cells in the atria of the heart. cvphysiology.comnih.gov The principal stimulus for its release into circulation is the stretching of the atrial walls, which occurs in response to increased blood volume (hypervolemia). cvphysiology.comnih.govnih.gov
Once released, ANF exerts its effects by binding to specific receptors on the surface of target cells, notably the Natriuretic Peptide Receptor-A (NPR-A). mdpi.com This receptor is linked to a guanylyl cyclase enzyme, and its activation leads to the production of the intracellular second messenger, cyclic guanosine (B1672433) monophosphate (cGMP). nih.govmdpi.com The primary physiological actions of ANF, mediated by cGMP, include:
Natriuresis and Diuresis: ANF acts on the kidneys to increase the excretion of sodium (natriuresis) and water (diuresis). nih.govwikipedia.orgnih.gov It achieves this by increasing the glomerular filtration rate and inhibiting sodium reabsorption in the renal tubules. nih.govwikipedia.org
Vasodilation: It relaxes blood vessels, which decreases systemic vascular resistance and helps to lower arterial blood pressure. cvphysiology.com
Hormonal Regulation: ANF inhibits the renin-angiotensin-aldosterone system (RAAS), a key hormonal cascade that promotes salt and water retention. nih.govnih.gov
Table 1: Comparison of Major Natriuretic Peptides
| Feature | Atrial Natriuretic Peptide (ANP/ANF) | B-type Natriuretic Peptide (BNP) | C-type Natriuretic Peptide (CNP) |
|---|---|---|---|
| Primary Source | Cardiac atria cvphysiology.com | Cardiac ventricles cvphysiology.com | Central nervous system, peripheral tissues nih.gov |
| Primary Stimulus | Atrial distension/stretch cvphysiology.comnih.gov | Ventricular distension/stretch cvphysiology.com | Not primarily volume/pressure-related |
| Main Receptor | NPR-A mdpi.com | NPR-A oup.com | NPR-B oup.com |
| Primary Functions | Natriuresis, vasodilation, RAAS inhibition cvphysiology.comnih.gov | Similar to ANP; diagnostic marker for heart failure cvphysiology.com | Primarily involved in vascular tone and tissue growth |
Rationale for Research into Synthetic Natriuretic Peptide Analogues
While endogenous ANF is a potent regulator of cardiovascular function, its therapeutic utility is limited by its very short biological half-life. nih.govahajournals.org It is rapidly cleared from circulation through two primary mechanisms:
Enzymatic Degradation: ANF is broken down by the enzyme neutral endopeptidase (NEP). nih.govcdnsciencepub.com
Receptor-Mediated Clearance: It binds to the Natriuretic Peptide Receptor-C (NPR-C), which acts as a "clearance receptor" that internalizes and degrades the peptide without generating a cGMP signal. mdpi.comnih.gov
This rapid clearance means that sustained physiological effects would require continuous infusion of the native peptide, which is impractical for long-term treatment. This limitation provides a strong rationale for the research and development of synthetic ANF analogues. The primary goals of this research are to create molecules with improved pharmacological properties. oup.com
Table 2: Goals of Synthetic ANF Analogue Research
| Research Goal | Rationale |
|---|---|
| Increased Half-Life | To create a longer duration of action by engineering resistance to degradation by neutral endopeptidase (NEP). oup.comcdnsciencepub.com |
| Enhanced Potency | To increase the biological activity at the target receptor (NPR-A) compared to the native peptide. |
| Receptor Selectivity | To design analogues that bind preferentially to the active NPR-A receptor while having a lower affinity for the NPR-C clearance receptor, thereby reducing clearance and increasing bioavailability. oup.comnih.gov |
| Targeted Activity | To develop analogues with distinct profiles, such as being exclusively vasodilatory or diuretic, to allow for more precise therapeutic applications. researchgate.net |
Classification of Atrial Natriuretic Factor 270 as a Synthetic Peptide Analogue
This compound (ANP-270) is classified as a synthetic peptide analogue of alpha-human atrial natriuretic factor (α-hANF). nih.gov It is a modified, 26-amino acid peptide. nih.gov Synthetic analogues like ANP-270 are created by altering the amino acid sequence of the native peptide. These modifications can include substitutions, deletions, or additions of amino acids to change the molecule's structure and function.
A clinical study investigated the pharmacokinetics of ANP-270 in healthy male subjects. nih.gov The research found that the disappearance of ANP-270 from plasma followed a two-compartment model. nih.gov
The mean distribution half-life was found to be 2.6 minutes . nih.gov
The mean elimination half-life was 10.6 minutes . nih.gov
These findings indicated that, despite being designed with the intention of having a prolonged effect, the half-lives of ANP-270 were similar to those reported for the natural α-hANF. nih.gov The study concluded that this brevity of its presence in the body explains why ANP-270 did not demonstrate a prolonged effect in vivo compared to the native hormone. nih.gov
Properties
CAS No. |
119082-65-4 |
|---|---|
Molecular Formula |
C13H16N2 |
Synonyms |
atrial natriuretic factor 270 |
Origin of Product |
United States |
Molecular Structure and Design Principles of Atrial Natriuretic Factor 270
Amino Acid Composition and Length of Atrial Natriuretic Factor 270 (26-amino acid analogue)
This compound is a synthetic peptide composed of 26 amino acids. nih.govnih.gov This makes it a shorter analogue of the native alpha-human atrial natriuretic peptide (alpha-hANP), which is a 28-amino acid hormone. ontosight.ainih.gov The primary structure of these peptides is crucial for their biological activity, which includes promoting the excretion of sodium and water, thereby regulating blood volume and pressure. ontosight.ai
Structural Modifications Relative to Native Alpha-Human Atrial Natriuretic Factor (alpha-hANF)
The native alpha-hANP is the circulating, biologically active form of the hormone, consisting of a 17-amino acid ring formed by a disulfide bond between two cysteine residues, and N-terminal and C-terminal tails. ontosight.ainih.gov ANF 270, as a 26-amino acid analogue, features modifications to this native structure. nih.govnih.gov While the exact sequence of ANF 270 is proprietary, it is understood that the modifications involve the truncation or substitution of amino acids at the N-terminal and/or C-terminal ends of the peptide chain. Research on various ANF analogues has shown that such alterations can significantly impact the peptide's biological activity. For instance, removal of amino acids from the C-terminus can drastically reduce natriuretic and smooth muscle relaxant activities. nih.gov Conversely, truncation of the N-terminal hexapeptide in some analogues has been shown to enhance these effects. nih.gov
Theoretical Basis for Altered Conformational and Functional Properties in Synthetic Analogues
The design of synthetic ANF analogues like ANF 270 is grounded in the principle that specific structural changes can lead to desirable alterations in their conformational and functional properties. The three-dimensional structure of ANF, particularly the 17-member ring, is essential for its interaction with its receptors, primarily the natriuretic peptide receptor-A (NPR-A). ontosight.ai The binding of ANF to NPR-A activates guanylate cyclase, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP), the second messenger that mediates most of the hormone's effects. ontosight.aifrontiersin.org
Modifications to the amino acid sequence can influence several key properties:
Receptor Binding Affinity and Specificity: Changes in the amino acid composition can alter how tightly and specifically the analogue binds to different natriuretic peptide receptors (NPR-A, NPR-B, and NPR-C). nih.govmdpi.com This can potentially lead to more targeted therapeutic effects.
Resistance to Degradation: Native ANP has a very short half-life in circulation due to rapid degradation by enzymes like neutral endopeptidase (neprilysin). taylorandfrancis.com Synthetic analogues are often designed to be more resistant to this enzymatic cleavage, thereby prolonging their biological activity.
Structure-Activity Relationship (SAR) Hypotheses for this compound
The structure-activity relationship (SAR) for atrial natriuretic peptides is complex, with different regions of the molecule contributing to its various biological effects. For ANF 270, the following SAR hypotheses can be inferred based on general knowledge of ANF analogues:
The 17-Amino Acid Ring: The integrity and size of the disulfide-linked ring are paramount for significant biological activity. nih.gov It is hypothesized that ANF 270 retains this core structure, as it is essential for receptor activation.
The C-Terminal Tail: The C-terminal region of alpha-hANP is crucial for its natriuretic and vasorelaxant properties. nih.govnih.gov The specific length and composition of the C-terminus in ANF 270 would have been optimized to balance potency and stability. The removal of certain C-terminal residues is known to diminish activity. nih.gov
The N-Terminal Tail: While the N-terminus is generally considered less critical than the C-terminus, modifications in this region can still modulate the peptide's activity. nih.gov The design of ANF 270 likely involved strategic alterations to the N-terminus to enhance its pharmacological profile.
Receptor Binding and Specificity Studies of Atrial Natriuretic Factor 270
Interactions with Natriuretic Peptide Receptor-A (NPR-A/GC-A)
NPR-A, also known as guanylyl cyclase-A (GC-A), is the principal receptor for ANF. mdpi.comnih.gov The binding of ANF to NPR-A initiates a signaling cascade that results in the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP), which mediates many of the biological effects of ANF. mdpi.comnih.gov
Ligand Binding Kinetics and Affinity Studies
The interaction between ANF and NPR-A is characterized by high affinity. Studies have shown that the binding of ANF to its receptor can be influenced by various factors. For instance, in bovine adrenal zona glomerulosa, the receptor exhibits high affinity for ANF. pnas.org The binding affinity of ANF to NPR-A is a critical determinant of its biological potency. Research on a rat ANP analog, rANP(REA18), demonstrated that it retained full agonist potency on cloned rat NPR-A, with an ED50 of approximately 1.8 nM, which was equipotent to the native rat ANP. jci.org
The binding process itself can trigger conformational changes in the receptor. A proposed model suggests that ANF binding induces a rotational movement in the juxtamembrane domains of the NPR-A monomers, which is transmitted across the transmembrane helices to activate the intracellular guanylyl cyclase domain. nih.gov
Competitive Binding Assays with Native ANF and Other Natriuretic Peptides
Competitive binding assays are instrumental in determining the specificity of receptor-ligand interactions. These studies have consistently shown that ANF and B-type natriuretic peptide (BNP) are the primary ligands for NPR-A. nih.govphysiology.org C-type natriuretic peptide (CNP), on the other hand, shows preferential binding to Natriuretic Peptide Receptor-B (NPR-B). physiology.orgnih.gov
In experiments using cloned rat NPR-A, competitive binding assays revealed an IC50 of 237 pM for rat ANP. jci.org This indicates a very high affinity of the native peptide for its receptor. In contrast, a specifically designed analog with reduced NPR-C binding affinity, rANP(REA18), showed a significantly higher IC50 of 438 nM for NPR-A, highlighting the structural determinants of receptor affinity. jci.org
Interactions with Natriuretic Peptide Receptor-B (NPR-B/GC-B)
NPR-B, or guanylyl cyclase-B (GC-B), is the primary receptor for C-type natriuretic peptide (CNP). mdpi.comahajournals.org While ANF and BNP have a much higher affinity for NPR-A, there can be some level of interaction with NPR-B, although it is not the primary signaling pathway for ANF. nih.govnih.gov In certain cell types, such as tenia coli smooth muscle cells that express both NPR-B and NPR-C but not NPR-A, ANP has been shown to bind to NPR-B. physiology.org This interaction can lead to the stimulation of cGMP production. physiology.org However, the physiological significance of ANF binding to NPR-B is generally considered to be less pronounced than its interaction with NPR-A.
Interactions with Natriuretic Peptide Clearance Receptor (NPR-C)
NPR-C plays a crucial role in regulating the circulating levels of natriuretic peptides by binding and removing them from circulation. mdpi.comjst.go.jp Unlike NPR-A and NPR-B, NPR-C lacks an intracellular guanylyl cyclase domain and is therefore not directly involved in cGMP signaling in the same manner. mdpi.comnih.gov
Binding Characteristics to NPR-C
NPR-C binds all three natriuretic peptides (ANP, BNP, and CNP) with similar high affinity. nih.gov This broad specificity allows it to act as a general clearance receptor for the natriuretic peptide family. The affinity of NPR-C for these peptides is comparable to the affinity of NPR-A and NPR-B for their respective primary ligands. nih.gov This suggests that under physiological conditions, NPR-C can effectively compete for natriuretic peptides. nih.gov
Studies have demonstrated the high-affinity binding of ANF to NPR-C. For example, in competitive binding assays using membranes from cells expressing recombinant rat NPR-C, native rat ANP effectively competed for binding sites. jci.org
Role of NPR-C in Ligand Sequestration and Internalization
The primary function attributed to NPR-C is the sequestration and subsequent internalization of natriuretic peptides, leading to their degradation. mdpi.comnih.gov This process of receptor-mediated endocytosis is a major mechanism for clearing ANF from the bloodstream, thereby controlling its local and systemic concentrations. mdpi.comjst.go.jp By sequestering ANF, NPR-C can attenuate the activation of NPR-A, acting as a "decoy receptor". jci.org Recent research also suggests that NPR-C can form nonfunctional heterodimers with NPR-A and NPR-B, which represents another mechanism for inhibiting natriuretic peptide signaling. pnas.org
The importance of NPR-C in ANF clearance is highlighted by studies where its function is altered. For instance, an ANP analog with reduced affinity for NPR-C led to increased natriuretic and diuretic responses in rats, supporting the role of NPR-C in attenuating NPR-A-mediated effects in tissues where both receptors are present, such as the kidney. jci.org
| Receptor | Primary Ligand(s) | Signaling Mechanism | Function |
| NPR-A (GC-A) | ANP, BNP nih.govphysiology.org | Guanylyl Cyclase Activation (cGMP production) mdpi.comnih.gov | Mediation of natriuretic, diuretic, and vasorelaxant effects. mdpi.com |
| NPR-B (GC-B) | CNP mdpi.comahajournals.org | Guanylyl Cyclase Activation (cGMP production) mdpi.com | Regulation of bone growth and vascular smooth muscle proliferation. ahajournals.org |
| NPR-C | ANP, BNP, CNP nih.gov | Ligand internalization and degradation; G-protein coupling mdpi.comphysiology.org | Clearance of natriuretic peptides from circulation. mdpi.comjst.go.jp |
Intracellular Signal Transduction Mechanisms Mediated by Atrial Natriuretic Factor 270
Guanylyl Cyclase Activation and Cyclic GMP (cGMP) Production
The principal signaling mechanism of ANF involves the activation of a membrane-bound receptor with intrinsic guanylyl cyclase activity, leading to the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.commdpi.com
Atrial natriuretic factor selectively binds to and activates the particulate guanylyl cyclase-A (pGC-A) receptor, also known as natriuretic peptide receptor-A (NPR-A). nih.govpnas.org This receptor is a transmembrane protein with an extracellular ligand-binding domain and an intracellular domain possessing guanylyl cyclase catalytic activity. wikipedia.orgahajournals.org The binding of ANF to the extracellular domain of NPR-A induces a conformational change in the receptor, leading to its dimerization and the activation of its intracellular guanylyl cyclase domain. wikipedia.org This activation catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. mdpi.commdpi.com The binding of ANF to NPR-A is a prerequisite for the stimulation of its guanylyl cyclase activity and the subsequent increase in intracellular cGMP levels. nih.gov
Following the stimulation of pGC-A by ANF, there is a rapid and substantial increase in the intracellular concentration of cGMP. nih.gov Studies have shown that this accumulation is dose-dependent and sustained. nih.gov For instance, in bovine aortic endothelial cells, activation of pGC-A by ANF leads to a significant, dose-dependent, and sustained rise in intracellular cGMP. nih.gov In contrast, stimulation of soluble guanylyl cyclase by nitric oxide results in a weaker and more transient cGMP increase. nih.gov
Clinical studies in healthy male volunteers have demonstrated the kinetic profile of plasma cGMP following ANF administration. After an intravenous injection of 50 micrograms of human ANP, plasma cGMP levels reached their maximum values at 15 to 30 minutes. nih.gov
| Time Point | Plasma cGMP Concentration (nmol/l) |
| Baseline | 13.2 +/- 2.1 |
| 15-30 min post-i.v. injection | 30.6 +/- 12.1 |
This interactive table presents the mean plasma cGMP concentrations before and after intravenous administration of human ANP in healthy volunteers. nih.gov
cGMP-Dependent Protein Kinase (PKG) Activation Pathways
The elevation of intracellular cGMP levels activates several downstream effector molecules, with cGMP-dependent protein kinase (PKG) being a primary target. mdpi.comresearchgate.net PKG, a serine/threonine kinase, is activated by cGMP, leading to the phosphorylation of various downstream target proteins. nih.gov This activation of PKG is a crucial step in mediating many of the physiological effects of ANF. mdpi.comnih.gov
The ANF/cGMP/PKG signaling pathway has been shown to counteract the effects of hypertrophic agents like Angiotensin II. nih.gov This is achieved, in part, through the PKG-mediated phosphorylation and subsequent activation of regulator of G-protein signaling (RGS) proteins, which in turn inhibit Gαq protein signaling. nih.gov Furthermore, PKG can be recruited to the plasma membrane following ANF treatment, where it can participate in a positive feedback loop by phosphorylating NPR-A, thereby increasing its intrinsic cyclase activity. nih.gov
Downstream targets of PKG phosphorylation include proteins involved in actin dynamics, such as the vasodilator-stimulated phosphoprotein (VASP). nih.gov ANF-induced cGMP production significantly enhances the phosphorylation of VASP at Ser-239, which is associated with the reorganization of the actin cytoskeleton. nih.gov
Calcium-Dependent Signaling Modulation by Atrial Natriuretic Factor
ANF can modulate calcium-dependent signaling pathways, often in a manner that counteracts the effects of vasoconstrictors and hypertrophic stimuli. The ANF/cGMP/PKG pathway can prevent pathological increases in intracellular calcium ([Ca2+]i) in cardiomyocytes. nih.govpnas.org Specifically, ANF has been shown to completely prevent the Angiotensin II-induced enhancement of [Ca2+]i transients in adult murine cardiomyocytes. nih.gov
ANF's modulation of calcium signaling can also involve direct effects on calcium channels. Research suggests that ANF can inhibit neuronal norepinephrine (B1679862) release by interacting with N- and/or P/Q-type voltage-operated calcium channels at the presynaptic level. nih.gov In bovine adrenal glomerulosa cells, ANF has been shown to alter the voltage dependence of inactivation of T-type calcium channels and enhance the voltage dependence of activation of a subpopulation of L-type calcium channels. elsevierpure.com
Interestingly, under conditions of receptor desensitization, such as in chronic cardiac hypertrophy, ANF binding to GC-A can trigger a cGMP-independent signaling pathway that leads to an increase in intracellular Ca2+ levels. nih.gov This pathway involves the activation of Ca2+-permeable transient receptor potential canonical 3/6 (TRPC3/C6) cation channels. nih.gov
The role of calcium in the secretory system for ANP itself is complex, with evidence for both positive and negative modulatory roles. nih.gov A negative modulatory role is observed during basal secretion, while a positive modulatory role is evident during the sustained phase of the secretory response to stimulation. nih.gov
Receptor Desensitization and Downregulation Mechanisms
Prolonged exposure to high levels of ANF can lead to a reduction in the cellular response, a phenomenon known as desensitization. In conditions such as congestive heart failure, plasma ANF levels are markedly elevated, yet its natriuretic effects can be blunted, indicating a state of receptor desensitization. nih.govpnas.org
One proposed mechanism for this desensitization is the downregulation of the NPR-A receptor. However, studies have shown that desensitization of NPR-A and NPR-B can occur in cells where the receptors are not internalized. nih.gov This suggests that mechanisms other than receptor downregulation are responsible for the observed desensitization. nih.gov
Enzymatic Metabolism and Stability Research for Atrial Natriuretic Factor 270
Degradation by Neutral Endopeptidase (Neprilysin/NEP)
Neutral Endopeptidase, also known as Neprilysin (NEP), is a key enzyme responsible for the in vivo degradation of ANP. This cell-surface metalloprotease is widely distributed in various tissues, including the kidneys, lungs, and vascular endothelium, playing a crucial role in the clearance of natriuretic peptides.
Research has identified the primary cleavage sites of ANP by neprilysin. The initial and most critical cleavage occurs within the disulfide-bridged ring structure of the peptide. Specifically, the bond between Cysteine at position 7 and Phenylalanine at position 8 is a primary target for neprilysin-mediated hydrolysis. This cleavage opens the 17-amino acid ring, leading to a loss of the peptide's three-dimensional structure, which is essential for its biological activity. Subsequent cleavages at other sites within the linear portions of the molecule can also occur.
A study utilizing mass spectrometry to analyze the in vitro cleavage of ANP by neprilysin confirmed that the main sites of cleavage are located within the ring structure of the peptide cvpharmacology.com. This targeted degradation within the ring explains the rapid inactivation of the hormone in circulation.
While precise kinetic parameters (Km and kcat) for the hydrolysis of ANP by neprilysin are not extensively reported in publicly available literature, studies have consistently shown that neprilysin has a high affinity for ANP nih.govnih.gov. The degradation of human natriuretic peptides by neprilysin follows a preferential order, with ANP being a better substrate than Brain Natriuretic Peptide (BNP) hytest.fi. The rapid in vivo clearance of ANP, with a half-life of only 2 to 5 minutes, is largely attributed to the efficient catalytic activity of neprilysin elsevierpure.comresearchgate.net.
Interactive Data Table: General Kinetic and Half-life Properties of ANP
| Parameter | Value | Reference |
|---|---|---|
| Enzyme | Neprilysin (NEP) | nih.govnih.gov |
| Affinity for ANP | High | nih.govnih.gov |
| Preferential Degradation Order | CNP > ANP > BNP | hytest.fi |
| In Vivo Half-life | 2-5 minutes | elsevierpure.comresearchgate.net |
Role of Other Peptidases in Atrial Natriuretic Factor 270 Catabolism (e.g., Insulin Degrading Enzyme)
Besides neprilysin, other peptidases contribute to the catabolism of ANP. Among these, Insulin-Degrading Enzyme (IDE), a ubiquitously expressed zinc-metalloprotease, has been identified as playing a role in the breakdown of ANP nih.gov.
In Vitro Stability Assessments in Biological Matrices (e.g., plasma, cell lysates)
The stability of ANP in biological samples is a critical consideration for both research and potential clinical applications. In vitro studies have provided valuable insights into the peptide's stability under various conditions.
Research has shown that the C-terminal fragment of ANP is unstable in blood when stored at room temperature, with significant degradation observed within 24 to 72 hours. In contrast, the N-terminal fragment of ANP appears to be more stable under the same conditions. One study demonstrated that ANP is a stable molecule with no evidence of degradation when stored in plasma at -80°C for up to 12 months nih.gov.
The degradation of ANP has also been observed in cell-based assays. For instance, an endothelial-derived cell line, CPA47, was shown to degrade 88% of radiolabeled ANP within one hour at 37°C nih.gov. This degradation was attributed in part to a cell-surface proteolytic activity.
Interactive Data Table: In Vitro Stability of Atrial Natriuretic Peptide
| Biological Matrix | Storage Condition | Stability/Degradation | Reference |
|---|---|---|---|
| Plasma | -80°C | Stable for at least 12 months | nih.gov |
| Blood (C-terminal ANP) | Room Temperature (24 hours) | Significant degradation | |
| Blood (C-terminal ANP) | Room Temperature (72 hours) | Further significant degradation | |
| Blood (N-terminal ANP) | Room Temperature (up to 72 hours) | Stable |
| CPA47 Cell Culture | 37°C (1 hour) | 88% degradation | nih.gov |
Comparative Biochemical and Biological Characterization of Atrial Natriuretic Factor 270
Relative Potency in Receptor Binding Assays vs. Native ANF
The biological actions of Atrial Natriuretic Factor (ANF) and its analogs are initiated by their binding to specific cell surface receptors. There are three main subtypes of natriuretic peptide receptors: NPR-A, NPR-B, and NPR-C. The primary receptor that mediates the diuretic, natriuretic, and vasorelaxant effects of ANF is the NPR-A receptor, which possesses intrinsic guanylyl cyclase activity. The NPR-C receptor is often referred to as a "clearance receptor" as it internalizes and degrades ANF, thereby regulating its circulating levels.
Table 1: Hypothetical Receptor Binding Affinities of ANF 270 vs. Native ANF
| Compound | NPR-A Binding Affinity (Kd) | NPR-C Binding Affinity (Kd) |
| Native ANF | Baseline | Baseline |
| ANF 270 | To be determined | To be determined |
Comparative Efficacy in Guanylyl Cyclase Activation
The binding of ANF to the NPR-A receptor stimulates its intracellular guanylyl cyclase domain, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). nih.govnih.govfrontiersin.org cGMP acts as a second messenger, mediating most of the downstream physiological effects of ANF, including vasodilation and natriuresis.
The comparative efficacy of "atrial natriuretic factor 270" in activating guanylyl cyclase would be a direct measure of its ability to elicit a biological response following receptor binding. This is typically quantified by measuring the production of cGMP in target cells, such as vascular smooth muscle cells or renal cells, in response to varying concentrations of the analog compared to native ANF. An analog with higher efficacy would produce a greater amount of cGMP at a given concentration.
Comparative Vasorelaxant Effects on Isolated Arterial Preparations
A hallmark of ANF's physiological role is its ability to induce vasodilation, thereby lowering blood pressure. nih.govnih.gov This effect is primarily mediated by the cGMP-dependent relaxation of vascular smooth muscle cells. nih.govnih.gov
Dose-Response Relationships
To characterize the vasorelaxant properties of "this compound," dose-response studies on isolated arterial preparations, such as aortic rings, would be conducted. These experiments would involve pre-contracting the arterial segments with a vasoconstrictor (e.g., norepinephrine (B1679862) or angiotensin II) and then exposing them to increasing concentrations of either native ANF or the analog. The resulting relaxation would be measured and plotted to determine the potency (EC50) and maximal efficacy of each compound.
Table 2: Hypothetical Vasorelaxant Potency and Efficacy of ANF 270 vs. Native ANF
| Compound | EC50 for Vasorelaxation | Maximal Relaxation (%) |
| Native ANF | Baseline | Baseline |
| ANF 270 | To be determined | To be determined |
Mechanisms Underlying Vasorelaxation
The primary mechanism of ANF-induced vasorelaxation involves the activation of particulate guanylate cyclase and the subsequent increase in intracellular cGMP. nih.govnih.gov This leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation. nih.gov Any comparative study of "this compound" would investigate whether its vasorelaxant effects are also mediated through this canonical cGMP pathway.
Comparative Effects on Renal Cell Function (e.g., cGMP production, ion transport)
The kidneys are a primary target organ for ANF, where it exerts its natriuretic and diuretic effects. nih.govnih.gov ANF acts on various segments of the nephron, including the glomerulus and the collecting duct, to increase the glomerular filtration rate and inhibit sodium reabsorption. jci.orgfrontiersin.org
Similar to its effects on vascular cells, ANF stimulates cGMP production in renal cells, which is a key step in its renal actions. nih.govnih.gov A comparative analysis of "this compound" would involve assessing its ability to stimulate cGMP production in cultured renal cells or isolated nephron segments. Furthermore, its effects on ion transport, particularly sodium transport, in these cells would be compared to those of native ANF to determine its relative natriuretic potential.
Analysis of Enzymatic Degradation Rates Compared to Native ANF
The in vivo activity of ANF is limited by its rapid clearance from circulation, primarily through two mechanisms: binding to the NPR-C clearance receptor and enzymatic degradation by neutral endopeptidase (NEP). mdpi.comnih.gov NEP is a cell-surface enzyme that is abundant in the kidneys and lungs and is responsible for the breakdown of several vasoactive peptides, including ANF. nih.gov
A key aspect in the development of ANF analogs is to enhance their resistance to enzymatic degradation, thereby prolonging their biological effects. Therefore, a comparative analysis of "this compound" would involve incubating the compound with purified NEP or in tissue homogenates rich in this enzyme and measuring its rate of degradation relative to native ANF. A slower degradation rate would indicate a longer in vivo half-life and potentially enhanced therapeutic utility.
Methodological Approaches in Atrial Natriuretic Factor 270 Research
Peptide Synthesis and Purification Techniques for Analogues
The creation of ANF 270 analogues for research purposes is primarily achieved through solid-phase peptide synthesis (SPPS). nih.gov This method allows for the sequential addition of amino acids to build the desired peptide chain on a solid resin support. nih.gov Following the completion of the amino acid sequence, the peptide is cleaved from the resin.
A critical step in the synthesis of many atrial natriuretic peptide analogues is the formation of the internal disulfide bond, which creates a 17-amino acid ring essential for the molecule's biological activity. nih.govbiosyn.com This is typically accomplished through an oxidation process, for instance, using potassium ferricyanide (K3Fe(CN)6), to form the disulfide bridge between two cysteine residues. nih.gov
After synthesis and cleavage, the crude peptide product contains the target molecule along with various impurities. Therefore, a rigorous purification process is necessary. The most common and effective technique for this is high-performance liquid chromatography (HPLC). nih.govacs.org Specifically, reversed-phase HPLC (RP-HPLC) is used to separate the desired peptide from contaminants based on differences in hydrophobicity, yielding a highly purified product for use in subsequent assays. nih.gov The homogeneity and identity of the final purified peptide are confirmed through analytical techniques such as mass spectrometry (MS) and amino acid analysis. acs.org
Immunoassays for Detection and Quantification
Immunoassays are indispensable tools for the sensitive and specific detection and quantification of ANF 270 in biological fluids like plasma. The two primary methods employed are the enzyme-linked immunosorbent assay (ELISA) and the radioimmunoassay (RIA).
A highly specific and sensitive sandwich ELISA has been developed and validated for the quantification of ANF 270 in clinical investigations. nih.gov This assay format is distinguished by its use of two different monoclonal antibodies that recognize and bind to distinct epitopes on the ANF 270 molecule. nih.gov
The general principle of this sandwich ELISA involves:
A microtiter plate is coated with a "capture" monoclonal antibody that binds to one epitope of ANF 270.
The plasma sample containing ANF 270 is added to the wells, and the peptide is captured by the immobilized antibody.
After washing away unbound substances, a second "detection" monoclonal antibody, which binds to a different epitope on the ANF 270 molecule, is added. This antibody is typically conjugated to an enzyme, such as horseradish peroxidase (HRP). thermofisher.com
A substrate for the enzyme is added, which is converted into a detectable signal (e.g., a color change). thermofisher.comelabscience.com
The intensity of the signal is directly proportional to the amount of ANF 270 present in the sample. elabscience.com
The key advantage of this two-antibody "sandwich" approach is its high specificity, as it only detects the intact peptide containing both epitopes. nih.gov This minimizes the risk of detecting cross-reactive fragments of the molecule.
Radioimmunoassay (RIA) is another sensitive technique that has been developed for ANF 270. nih.gov Unlike the sandwich ELISA, the competitive RIA typically uses a single antibody. nih.gov In this format, a radiolabeled version of ANF 270 competes with the unlabeled ANF 270 in the sample for a limited number of binding sites on a specific antibody. labtestsguide.com The amount of radioactivity measured is inversely proportional to the concentration of ANF 270 in the sample. mybiosource.com
While both ELISA and RIA methods can be developed with comparable sensitivity and precision, studies comparing the two for ANF 270 have revealed significant discrepancies in results from clinical samples. nih.gov The sandwich ELISA was found to be the superior method for estimating the compound in plasma. nih.gov This was because the competitive RIA, which utilized a single monoclonal antibody directed against the C-terminus, was prone to cross-reacting with fragments of ANF 270. This led to a significant overestimation of the molecule's elimination half-life. nih.gov The sandwich ELISA, by requiring the binding of two separate antibodies, did not detect these fragments and thus provided a more accurate measurement of the intact, active peptide. nih.gov
| Feature | Sandwich ELISA | Radioimmunoassay (RIA) |
|---|---|---|
| Principle | Uses two antibodies to "sandwich" the target antigen. nih.gov | Competitive binding between radiolabeled and unlabeled antigen for a single antibody. labtestsguide.com |
| Label | Enzyme (e.g., HRP). thermofisher.com | Radioisotope (e.g., ¹²⁵I). mybiosource.com |
| Specificity for ANF 270 | High; detects only intact peptide with two epitopes. nih.gov | Lower; can cross-react with peptide fragments, leading to inaccurate measurements. nih.gov |
| Safety | No radiation hazards. labtestsguide.com | Requires handling of radioactive materials and specialized disposal. aatbio.com |
| Outcome | Considered the method of choice for accurate quantification in plasma. nih.gov | Can produce misleadingly high concentrations and longer half-life estimations. nih.gov |
Receptor Binding Assays (Radioligand Binding, Competition Studies)
Receptor binding assays are crucial for characterizing the interaction of ANF 270 and its analogues with their cellular receptors, such as the natriuretic peptide receptor-A (NPR-A). wikipedia.org These assays measure the affinity of a ligand for its receptor and can determine the density of receptors in a given tissue. labome.com The most common format is the radioligand binding assay. nih.gov
In a typical assay, a radioactively labeled ligand (e.g., ¹²⁵I-labeled ANF) is incubated with a preparation of cell membranes or tissues known to express the target receptors. nih.govnih.gov The mixture is allowed to reach equilibrium, and then the receptor-bound radioligand is separated from the unbound (free) radioligand, often by rapid filtration through glass fiber filters. merckmillipore.com The radioactivity retained on the filter is then quantified.
Saturation Binding Studies : To determine the receptor density (Bmax) and the dissociation constant (Kd), which is a measure of affinity, saturation experiments are performed. In these experiments, increasing concentrations of the radioligand are incubated with the membrane preparation until all receptors are occupied (saturated). labome.com
Competition Binding Studies : These assays are used to determine the binding affinity of an unlabeled compound, such as ANF 270 or its analogues. Here, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled "competitor" compound. labome.com The unlabeled ligand competes with the radioligand for binding to the receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can be converted to an inhibition constant (Ki), which reflects the affinity of the competitor for the receptor. nih.gov
Cell Culture Models for In Vitro Mechanistic Studies
In vitro cell culture models are fundamental for investigating the cellular and molecular mechanisms of action of ANF 270. These systems allow for controlled experiments to dissect specific signaling pathways.
Cardiomyocyte Cell Lines : Cell lines such as H9c2, derived from embryonic rat ventricular tissue, and HL-1 cells, from an adult mouse atrial tumor, are commonly used. mdpi.com These cells serve as models to study cardiac-specific effects, such as the regulation of cardiac hypertrophy, gene expression (e.g., ANF expression itself), and cellular stress responses. mdpi.com
Vascular Smooth Muscle and Endothelial Cells : Primary cultures or cell lines of vascular smooth muscle and endothelial cells are used to study the vasodilatory effects of ANF analogues. These models are critical for investigating the signaling cascade leading to smooth muscle relaxation, primarily through the production of cyclic guanosine (B1672433) monophosphate (cGMP). acs.org
Kidney-derived Cells : Cell lines from different parts of the renal tubule can be used to explore the natriuretic and diuretic effects of ANF 270 at a cellular level, examining its influence on ion and water transport channels. nih.gov
Induced Pluripotent Stem Cell (iPSC)-derived Cardiomyocytes : A more advanced model involves the use of iPSCs, which can be differentiated into atrial cardiomyocytes. These cells can even be derived from patients, providing a platform to study disease-specific mechanisms and the effects of ANF analogues in a more physiologically relevant and human-specific context. bio-integration.org
Techniques for Measuring Intracellular cGMP Levels
A primary mechanism of action for atrial natriuretic peptides is the binding to the NPR-A receptor, which possesses intrinsic guanylate cyclase activity. biosyn.com This binding stimulates the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger. wikipedia.orgnih.gov Therefore, measuring intracellular cGMP levels is a direct readout of the biological activity of ANF 270.
Several techniques are available to quantify cGMP:
Immunoassays (RIA and ELISA) : The most common methods for quantifying total cGMP in cell or tissue lysates are competitive radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs). nih.govbiorxiv.org In these assays, cGMP from the sample competes with a labeled (radioactive or enzyme-conjugated) cGMP for binding to a highly specific anti-cGMP antibody. These assays are highly sensitive and allow for the measurement of cGMP production in response to stimulation with ANF 270. nih.govnih.gov
Fluorescence Resonance Energy Transfer (FRET)-based Biosensors : For real-time measurement of cGMP dynamics in living cells, genetically encoded biosensors are used. nih.gov These sensors often consist of cGMP-binding domains fused to two fluorescent proteins (e.g., CFP and YFP). When cGMP binds to the sensor, it causes a conformational change that alters the distance or orientation between the two fluorophores, leading to a change in FRET. This can be visualized using fluorescence microscopy, providing high spatial and temporal resolution of cGMP signaling within subcellular compartments. nih.gov
Phosphoprotein Western Blotting : An indirect but effective method to assess the activity of the cGMP signaling pathway is to measure the phosphorylation of downstream targets of cGMP-dependent protein kinase (PKG). nih.gov For example, the phosphorylation status of proteins like Vasodilator-Stimulated Phosphoprotein (VASP) at specific sites (e.g., Ser239) can be detected using phospho-specific antibodies in a Western blot, serving as a proxy for cGMP-PKG activity. nih.gov
| Technique | Principle | Sample Type | Key Advantage |
|---|---|---|---|
| Immunoassay (ELISA/RIA) | Competitive binding assay using a specific anti-cGMP antibody. biorxiv.org | Cell/tissue lysates. nih.gov | High sensitivity for quantifying total cGMP levels. nih.gov |
| FRET-based Biosensors | Genetically encoded sensors that change fluorescence upon cGMP binding. nih.gov | Live cells. nih.gov | Allows for real-time imaging of cGMP dynamics with subcellular resolution. nih.gov |
| Phosphoprotein Western Blot | Detects phosphorylation of downstream PKG targets (e.g., VASP) using specific antibodies. nih.gov | Cell/tissue lysates. nih.gov | Provides a measure of the functional activity of the cGMP-PKG signaling pathway. nih.gov |
Isolated Organ Perfusion and Tissue Bath Studies
Isolated organ perfusion and tissue bath studies are fundamental ex vivo techniques that allow for the detailed examination of the physiological and pharmacological effects of Atrial Natriuretic Factor (ANF) on specific organs and tissues in a controlled environment, free from systemic neurohumoral influences. These methods have been instrumental in elucidating the direct actions of ANF on vascular tone, renal function, and cardiac performance.
In tissue bath studies, isolated segments of blood vessels, such as aortic rings or arterial strips, are mounted in an organ bath containing a physiological salt solution. The tissue is often pre-contracted with an agonist like norepinephrine (B1679862) or phenylephrine to establish a stable tone against which the relaxant effects of ANF can be measured. The application of ANF to the bath typically induces a dose-dependent relaxation of the vascular smooth muscle. For instance, studies on isolated rabbit and rat arterial strips have demonstrated a potent, dose-dependent relaxant effect of ANF on vessels pre-contracted with norepinephrine or angiotensin II. This vasorelaxant effect is a hallmark of ANF's physiological role in blood pressure regulation. Comparative studies have also been conducted to understand the relative potencies of different natriuretic peptides. In human internal mammary artery tissues pre-constricted with phenylephrine, both ANF and Brain Natriuretic Peptide (BNP) demonstrated similar vasorelaxant potencies, with ED50 values of 19 nmol/L and 10 nmol/L, respectively, while C-type Natriuretic Peptide (CNP) was found to be significantly less effective nih.gov.
| Natriuretic Peptide | ED50 (nmol/L) |
|---|---|
| Atrial Natriuretic Factor (ANF) | 19 |
| Brain Natriuretic Peptide (BNP) | 10 |
| C-type Natriuretic Peptide (CNP) | Significantly less effective |
Isolated organ perfusion techniques, such as the Langendorff-perfused heart preparation, allow for the study of ANF's effects on the entire organ. In this setup, the heart is isolated and retrogradely perfused with a crystalloid solution through the aorta, allowing for the assessment of cardiac function in the absence of confounding systemic factors. Studies using this model have shown that ANF can protect the myocardium from ischemia-reperfusion injury. For example, in isolated rat hearts subjected to ischemia, the administration of ANF at the time of reperfusion significantly improved the recovery of cardiac output to 82.1% compared to 61.8% in the control group nih.gov. This protective effect was associated with an increase in postischemic cyclic guanosine monophosphate (cGMP) release nih.gov.
The isolated perfused kidney is another critical model for investigating the renal actions of ANF. In this preparation, the kidney is isolated and perfused with an artificial medium, and key parameters such as glomerular filtration rate (GFR), urine flow, and sodium excretion can be measured. Infusion of ANF into an isolated perfused rat kidney has been shown to cause a rapid decrease in perfusion pressure, indicating vasodilation of the renal vasculature. Furthermore, these studies have demonstrated that ANF can cause a significant increase in fractional sodium excretion.
| Parameter | Control Group (% Recovery) | ANF-Treated Group (% Recovery) |
|---|---|---|
| Cardiac Output | 61.8 ± 6.8 | 82.1 ± 9.8 |
| Coronary Flow | 79.3 ± 11.8 | 90.7 ± 8.5 |
Molecular Biology Techniques for Receptor and Enzyme Expression Studies
Molecular biology techniques are indispensable for investigating the expression and regulation of the receptors and enzymes that mediate the biological effects of Atrial Natriuretic Factor (ANF). These methods provide insights into the molecular mechanisms underlying ANF's actions and how they are altered in pathological states.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is a highly sensitive technique used to detect and quantify messenger RNA (mRNA) levels, providing a measure of gene expression. RT-PCR has been widely used to determine the tissue distribution of the different natriuretic peptide receptors: Natriuretic Peptide Receptor-A (NPR-A), Natriuretic Peptide Receptor-B (NPR-B), and Natriuretic Peptide Receptor-C (NPR-C). For instance, RT-PCR analysis has revealed the presence of transcripts for all three receptor subtypes in the rat heart, indicating that the heart itself is a target for natriuretic peptides.
Northern blot analysis is another technique used to study gene expression by detecting specific RNA sequences in a sample. This method has been particularly valuable in examining the changes in ANF and its receptor gene expression in response to physiological and pathological stimuli. For example, in experimental models of cardiac hypertrophy, Northern blot analysis has shown a remarkable increase in ANF mRNA in the ventricles, establishing ANF as a molecular marker for this condition nih.gov. Studies on the hypertrophied right ventricle following pulmonary artery banding in rats revealed significant increases in both ANF and BNP mRNA levels as early as one day after the procedure nih.gov.
These molecular techniques have also been crucial in understanding the regulation of the enzymes involved in ANF signaling, such as guanylate cyclase. The binding of ANF to its NPR-A receptor activates the intracellular guanylate cyclase domain, leading to the production of the second messenger, cyclic guanosine monophosphate (cGMP). Studies in cultured vascular smooth muscle cells have shown that ANF induces a dose-dependent increase in intracellular cGMP. Molecular studies have further elucidated that the NPR-A receptor possesses intrinsic guanylate cyclase activity.
Comparative analysis of receptor expression across different tissues using these techniques has provided valuable insights into the diverse physiological roles of ANF. For example, a comparative Northern analysis of human tissues revealed that NPR-A mRNA is most abundant in adipose tissue, with lower levels in the kidney and adrenal glands nih.gov. In contrast, NPR-C mRNA levels were highest in the kidney nih.gov. This differential expression pattern suggests tissue-specific functions for ANF.
| Tissue | NPR-A mRNA Abundance | NPR-C mRNA Abundance |
|---|---|---|
| Adipose Tissue | Highest | High |
| Kidney | ~2.5-fold lower than Adipose | Highest |
| Adrenal Gland | ~5-fold lower than Adipose | Very Low |
Future Research Directions and Unexplored Avenues for Atrial Natriuretic Factor 270
Elucidation of Complete Three-Dimensional Structure and Dynamics
Future research is geared towards a more profound comprehension of the three-dimensional structure and molecular dynamics of atrial natriuretic factor (ANF). While the primary and secondary structures of ANF are well-established, consisting of a 28-amino acid peptide with a characteristic 17-amino acid ring formed by a disulfide bond, high-resolution structural data and a deeper understanding of its conformational dynamics are crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents.
Advanced techniques such as cryogenic electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy are being employed to determine the high-resolution three-dimensional structure of ANF in complex with its receptors. These studies aim to provide a detailed atomic-level view of the interactions between ANF and its binding sites on the natriuretic peptide receptors, NPRA and NPRC.
Molecular dynamics (MD) simulations are also pivotal in exploring the conformational landscape of ANF and its receptor-bound states. These computational approaches can simulate the dynamic behavior of the peptide and its interactions with the cellular environment, providing insights into the flexibility of the peptide and the allosteric changes that occur upon receptor binding. Understanding these dynamics is essential for designing ANF analogues with enhanced stability and receptor affinity.
Table 1: Available Structures of Atrial Natriuretic Peptide in the Protein Data Bank (PDB)
| PDB ID | Description |
|---|---|
| 1ANP | Solution structure of human atrial natriuretic peptide |
| 1YK0 | Crystal structure of the extracellular domain of the human atrial natriuretic peptide receptor C in complex with ANP |
Development of Advanced In Vitro and Ex Vivo Models for Functional Characterization
To better understand the multifaceted functions of atrial natriuretic factor, there is a pressing need for the development of more physiologically relevant in vitro and ex vivo models. Traditional two-dimensional (2D) cell culture systems often fail to recapitulate the complex microenvironment of cardiac and renal tissues where ANF exerts its primary effects.
The advent of three-dimensional (3D) cell culture techniques, including the use of spheroids, organoids, and engineered heart tissues, offers a more accurate representation of the in vivo environment. mdpi.commdpi.com These models, often derived from human induced pluripotent stem cells (iPSCs), allow for the study of ANF's effects on cardiac contractility, hypertrophy, and fibrosis in a human-relevant context. mdpi.com
Moreover, the development of "organ-on-a-chip" technology presents a groundbreaking opportunity to create microfluidic devices that mimic the structure and function of human organs, such as the heart and kidney. nih.govnih.govpcrm.orgmoleculardevices.comfluigent.com These micro-physiological systems enable the precise control of the cellular microenvironment and the real-time monitoring of cellular responses to ANF, providing a powerful platform for functional characterization and drug screening.
Role of Post-Translational Modifications on Activity and Stability
Post-translational modifications (PTMs) of atrial natriuretic factor play a critical role in regulating its biological activity and stability. nih.govnih.gov The initial synthesis of ANF as a prohormone, proANP, and its subsequent cleavage to the mature, active peptide is a key PTM. wikipedia.orgnih.gov
Recent research has uncovered that ANF can undergo O-glycosylation, a PTM that involves the attachment of sugar moieties to the peptide backbone. wikipedia.orgnih.gov This glycosylation has been shown to significantly impact the stability of ANF by protecting it from proteolytic degradation by enzymes such as neprilysin. nih.gov Furthermore, the location of these O-glycans can influence the peptide's ability to bind to and activate its receptors. nih.gov
Future research will focus on identifying the specific enzymes responsible for the glycosylation of ANF and understanding how this process is regulated in physiological and pathological conditions. A deeper understanding of the role of PTMs will be crucial for developing ANF-based therapies with improved pharmacokinetic profiles.
Table 2: Effects of O-Glycosylation on Atrial Natriuretic Peptide
| Glycosylation Site | Effect on Stability | Effect on Receptor Activation |
|---|---|---|
| Serine 117 | Increased resistance to proteolysis | May modulate receptor binding |
Computational Modeling and Simulation for Optimized Analogue Design
Computational modeling and simulation are becoming indispensable tools for the rational design of atrial natriuretic factor analogues with enhanced therapeutic properties. nih.govnih.gov These in silico approaches allow for the prediction of how modifications to the peptide's amino acid sequence will affect its structure, stability, and interaction with its receptors.
Molecular docking simulations can be used to predict the binding affinity of novel ANF analogues to NPRA and NPRC, helping to identify candidates with improved receptor selectivity. nih.gov Molecular dynamics simulations can then be employed to study the conformational changes and stability of these analogues in a simulated physiological environment.
These computational methods, in conjunction with experimental validation, can accelerate the development of new ANF-based drugs with optimized characteristics, such as increased resistance to degradation, enhanced receptor activation, and improved therapeutic efficacy for cardiovascular diseases. nih.gov
Q & A
Q. What methodologies are recommended for quantifying atrial natriuretic factor 270 (ANF-270) in biological samples?
To measure ANF-270, researchers often employ radioimmunoassay (RIA) for its sensitivity in detecting low plasma concentrations, as demonstrated in hypertension studies . For higher specificity, HPLC-MS/MS with solid-phase extraction (SPE) is preferred, especially when analyzing oxidative/nitrative stress biomarkers in urine. This method uses isotope-labeled internal standards (e.g., 8-OHdG-15N5) to correct for matrix effects . Method validation should include recovery rates, intra-/inter-day precision, and limits of detection, particularly when scaling to human biomonitoring studies.
Q. Which experimental models are suitable for studying ANF-270’s physiological effects?
Rodent models (rats, mice) are widely used due to conserved ANF-270 structure and function. For example, rat ANF-270 shares a disulfide-linked 28-amino-acid sequence critical for natriuretic activity . Canine and rabbit models are also employed to study renal hemodynamics, as ANF-270 increases glomerular filtration rate (GFR) without sustained renal blood flow changes . In vitro studies often use vascular smooth muscle cells to assess ANF-270’s cGMP-mediated vasodilation .
Q. How does ANF-270 interact with renal sodium handling in healthy vs. pathological states?
ANF-270 reduces sodium reabsorption in the inner medullary collecting duct by inhibiting epithelial sodium channels (ENaC) and Na+/K+-ATPase . However, in hypertensive models, conflicting data arise: some studies report blunted natriuretic responses due to receptor downregulation, while others show enhanced ANF-270 secretion compensating for sodium retention. Methodologically, paired measurements of urinary sodium excretion and renal tubular gene expression (e.g., ENaC subunits) are critical to resolve these discrepancies .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on plasma ANF-270 levels in hypertensive cohorts?
Discrepancies in ANF-270 levels (e.g., elevated in renovascular hypertension vs. normal in essential hypertension) may stem from patient stratification issues . Key confounding variables include age (ANF-270 correlates positively with age ), comorbidities (e.g., heart failure), and assay specificity (cross-reactivity with pro-ANF fragments). Solutions include:
- Using LC-MS/MS instead of RIA to avoid antibody cross-reactivity .
- Stratifying cohorts by hypertension etiology and validating with renal vein sampling, as done in renovascular hypertension studies .
Q. What molecular mechanisms regulate ANF-270 gene transcription under hemodynamic stress?
ANF-270 expression is controlled by cis-acting elements (e.g., GATA, Nkx2.5 binding sites) and trans-acting factors (e.g., MEF2, HDACs). In vitro, mechanical stretch activates calcium-dependent signaling (calcineurin/NFAT pathway), while in vivo, angiotensin II suppresses ANF-270 via HDAC-mediated chromatin remodeling . Advanced techniques like ChIP-seq and CRISPR-Cas9 knockout models are essential to map regulatory networks and validate transcription factor interactions .
Q. How do structural modifications (e.g., disulfide bonds) affect ANF-270’s receptor binding and bioactivity?
The Cys105-Cys121 disulfide bond in rat ANF-270 is indispensable for NPR-A receptor activation. Mutagenesis studies show that disrupting this bond abolishes cyclic GMP production in vascular smooth muscle cells . To analyze structure-activity relationships, researchers use:
- Alanine scanning mutagenesis to identify critical residues.
- Surface plasmon resonance (SPR) to quantify binding affinity to NPR-A .
Q. What experimental strategies address contradictory findings on ANF-270’s role in tubular reabsorption?
While ANF-270 consistently inhibits collecting duct sodium reabsorption, its effects on proximal tubules remain debated. To resolve this, combine micropuncture techniques (direct tubular fluid sampling) with single-nephron transcriptomics to localize ANF-270’s action. Recent studies suggest paracrine effects via prostaglandin E2, highlighting the need to measure local mediators alongside ANF-270 .
Data Analysis and Interpretation
Q. How should researchers statistically adjust for covariates (e.g., age, weight) in ANF-270 clinical studies?
Use multivariate regression models to control for covariates. For example, in hypertensive cohorts, ANF-270’s inverse correlation with plasma renin activity becomes non-significant after adjusting for age . Sensitivity analyses (e.g., bootstrapping) ensure robustness, while stratified sampling (e.g., age-matched subgroups) reduces bias.
Q. What bioinformatics tools are available for integrating ANF-270 data with other natriuretic peptides?
Databases like UniProt and PDBe provide structural data for ANF-270, while tools like STRING map interactions with BNP/CNP. For transcriptomic data, use Gene Ontology enrichment analysis to identify pathways co-regulated with ANF-270 (e.g., fluid homeostasis, cAMP signaling) .
Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
